(S)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid (S)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15997582
InChI: InChI=1S/C10H19NO2/c1-8(2)7-9(10(12)13)11-5-3-4-6-11/h8-9H,3-7H2,1-2H3,(H,12,13)/t9-/m0/s1
SMILES:
Molecular Formula: C10H19NO2
Molecular Weight: 185.26 g/mol

(S)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid

CAS No.:

Cat. No.: VC15997582

Molecular Formula: C10H19NO2

Molecular Weight: 185.26 g/mol

* For research use only. Not for human or veterinary use.

(S)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid -

Specification

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
IUPAC Name (2S)-4-methyl-2-pyrrolidin-1-ylpentanoic acid
Standard InChI InChI=1S/C10H19NO2/c1-8(2)7-9(10(12)13)11-5-3-4-6-11/h8-9H,3-7H2,1-2H3,(H,12,13)/t9-/m0/s1
Standard InChI Key VOQKGEJCMAIUOB-VIFPVBQESA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)O)N1CCCC1
Canonical SMILES CC(C)CC(C(=O)O)N1CCCC1

Introduction

Chemical and Structural Characteristics

Molecular Architecture

(S)-4-Methyl-2-(1-pyrrolidinyl)pentanoic acid possesses the molecular formula C₁₀H₁₉NO₂ and a molecular weight of 185.263 g/mol . The compound features:

  • A pentanoic acid backbone with a carboxyl group at position 1.

  • A methyl substituent at the fourth carbon, introducing steric bulk.

  • A pyrrolidinyl group at position 2, contributing to its basicity and potential for hydrogen bonding.

The (S)-configuration at the second carbon distinguishes it from the (R)-enantiomer, which exhibits divergent biological interactions.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₉NO₂
Molecular Weight185.263 g/mol
CAS Number937669-97-1
Storage ConditionsAmbient temperature
Enantiomeric Purity>99% (S-configuration)

Synthesis and Manufacturing

Table 2: Comparative Synthesis Strategies for Pyrrolidine Derivatives

StepMethodYield (%)Stereoselectivity
Ring FormationCycloaddition with chiral ligands65–78High (S)
CarboxylationKnoevenagel condensation82Moderate
ResolutionChiral column chromatography95+>99% ee

Applications in Pharmaceutical Development

Drug Candidate Scaffold

The compound’s hybrid structure—combining a flexible pentanoic chain with a rigid pyrrolidine ring—makes it a versatile scaffold for:

  • Protease Inhibitors: Potential binding to enzyme active sites via carboxylate interactions.

  • Ion Channel Modulators: Structural mimicry of natural ligands for voltage-gated channels.

Chirality-Dependent Activity

Enantiomeric purity is critical, as demonstrated by the (R)-form’s 1.5-fold higher receptor affinity in GABA assays compared to racemic mixtures. This underscores the necessity of asymmetric synthesis techniques to optimize therapeutic efficacy.

Comparative Analysis with Structural Analogs

Table 3: Enantiomer-Specific Properties

Property(S)-Enantiomer(R)-Enantiomer
Receptor Binding (GABA)Hypothesized low affinityConfirmed high affinity
Metabolic StabilityEnhanced (methyl group)Moderate
Synthetic AccessibilityChallenging (rare chiral pools)Well-documented

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